molecular formula C23H22N4O2S B305338 2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide

2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide

Katalognummer B305338
Molekulargewicht: 418.5 g/mol
InChI-Schlüssel: DOTUYQJQISSALO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Wirkmechanismus

The mechanism of action of 2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide is not fully understood. However, it has been suggested that this compound may inhibit specific enzymes, which could lead to the development of new drugs for the treatment of various diseases. Further research is required to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide has a significant effect on various biochemical and physiological processes. This compound has been shown to inhibit specific enzymes, which could lead to the development of new drugs for the treatment of various diseases. Further research is required to fully understand the biochemical and physiological effects of this compound.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide in lab experiments include its potential to inhibit specific enzymes, which could lead to the development of new drugs for the treatment of various diseases. However, there are limitations to using this compound in lab experiments, including the need for a high level of skill and expertise to synthesize it and the potential for toxicity.

Zukünftige Richtungen

There are several potential future directions for research on 2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide. These include further studies on its mechanism of action, potential applications in drug discovery, and the development of new drugs for the treatment of various diseases. Additionally, future research could focus on synthesizing more potent analogs of this compound and studying their potential applications in various scientific fields.
Conclusion:
In conclusion, 2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further research is required to fully understand the potential applications of this compound in various scientific fields.

Synthesemethoden

The synthesis of 2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide involves a multi-step process that includes the reaction of different chemicals. This compound is synthesized using a combination of organic and inorganic chemistry techniques that require a high level of skill and expertise. The synthesis method is crucial as it determines the purity and quality of the compound, which is essential for research applications.

Wissenschaftliche Forschungsanwendungen

2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide has been extensively studied for its potential applications in various scientific fields. This compound has shown promising results in the fields of medicinal chemistry, drug discovery, and biochemistry. It has been studied for its potential to inhibit specific enzymes, which could lead to the development of new drugs for the treatment of various diseases.

Eigenschaften

Produktname

2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide

Molekularformel

C23H22N4O2S

Molekulargewicht

418.5 g/mol

IUPAC-Name

2-[[4-methyl-5-[(3-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C23H22N4O2S/c1-16-7-5-10-18(13-16)29-14-21-25-26-23(27(21)2)30-15-22(28)24-20-12-6-9-17-8-3-4-11-19(17)20/h3-13H,14-15H2,1-2H3,(H,24,28)

InChI-Schlüssel

DOTUYQJQISSALO-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC2=NN=C(N2C)SCC(=O)NC3=CC=CC4=CC=CC=C43

Kanonische SMILES

CC1=CC(=CC=C1)OCC2=NN=C(N2C)SCC(=O)NC3=CC=CC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.